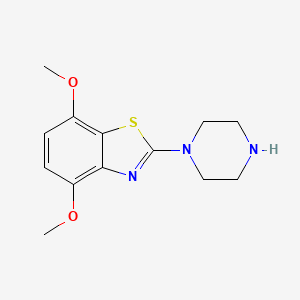
4,7-二甲氧基-2-哌嗪-1-基-1,3-苯并噻唑
描述
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
科学研究应用
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential use as an antipsychotic agent.
Industry: It is used in the development of new materials and pharmaceuticals.
作用机制
Target of Action
It’s known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood, sleep, and other neurological functions.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in neurotransmitter levels and neural signaling.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may impact pathways related to mood regulation, sleep, and other neurological functions .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which assesses molecular properties essential for a drug’s pharmacokinetics in the human body .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that they may lead to the death of bacterial cells .
生化分析
Biochemical Properties
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can bind to proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
The effects of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in various cellular processes.
Molecular Mechanism
The molecular mechanism of action of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, this compound can activate or inhibit receptors on the cell surface, leading to changes in intracellular signaling pathways and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole have been shown to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have demonstrated that 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers studying the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can localize to specific cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step procedureThe reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a benzothiazole and piperazine moiety but lacks the methoxy groups at positions 4 and 7.
2-Arylbenzothiazole: This compound features an aryl group at the 2-position of the benzothiazole ring.
Uniqueness
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole is unique due to the presence of methoxy groups at positions 4 and 7, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .
属性
IUPAC Name |
4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-17-9-3-4-10(18-2)12-11(9)15-13(19-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVLYVPFAUTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


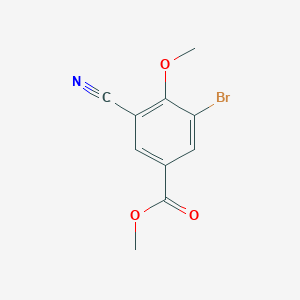

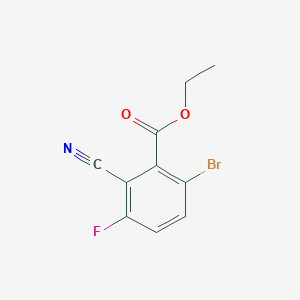

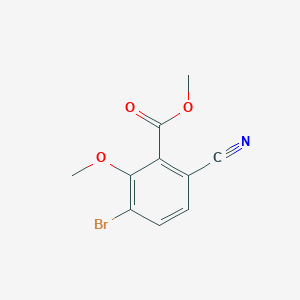
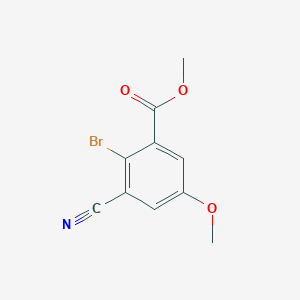
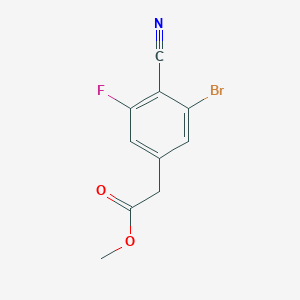




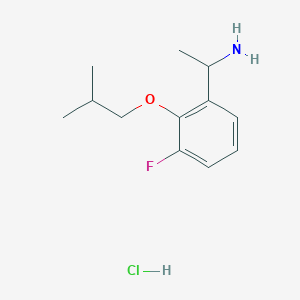
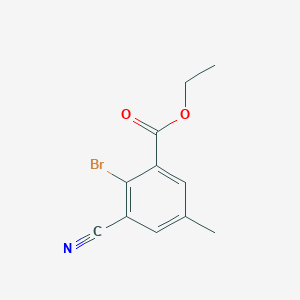
![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
